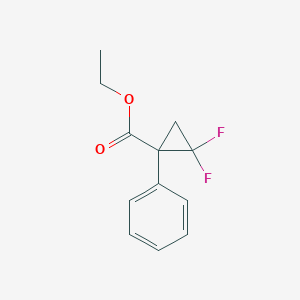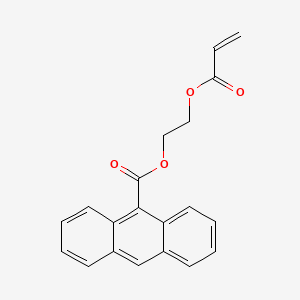
2-(Acryloyloxy)ethyl anthracene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acryloyloxy)ethyl anthracene-9-carboxylate is an organic compound that combines the structural features of anthracene and acrylate. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while acrylate groups are commonly used in polymer chemistry due to their ability to undergo polymerization. This compound is of interest in various fields, including materials science and photochemistry, due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloyloxy)ethyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with 2-hydroxyethyl acrylate. The reaction is usually catalyzed by a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Acryloyloxy)ethyl anthracene-9-carboxylate can undergo various chemical reactions, including:
Polymerization: The acrylate group can participate in radical polymerization reactions to form polymers.
Photochemical Reactions: The anthracene moiety can undergo photodimerization under UV light, forming cycloaddition products.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield anthracene-9-carboxylic acid and 2-hydroxyethyl acrylate.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Photochemical Reactions: UV light sources, typically around 365 nm, are used to induce photodimerization.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Polymerization: Polymers with acrylate backbones.
Photochemical Reactions: Cycloaddition products of anthracene.
Ester Hydrolysis: Anthracene-9-carboxylic acid and 2-hydroxyethyl acrylate.
Scientific Research Applications
2-(Acryloyloxy)ethyl anthracene-9-carboxylate has several scientific research applications:
Materials Science: Used in the development of photoresponsive materials and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled photochemical reactions.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Acryloyloxy)ethyl anthracene-9-carboxylate primarily involves its photochemical properties. Upon exposure to UV light, the anthracene moiety can undergo photodimerization, leading to the formation of cycloaddition products. This property is exploited in the design of photoresponsive materials. The acrylate group allows for polymerization, enabling the formation of polymer networks that can respond to light stimuli .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carboxylic acid: Shares the anthracene core but lacks the acrylate functionality.
2-Hydroxyethyl acrylate: Contains the acrylate group but lacks the anthracene moiety.
9-Anthracenemethanol: Contains the anthracene core with a hydroxymethyl group instead of the carboxylate ester.
Uniqueness
2-(Acryloyloxy)ethyl anthracene-9-carboxylate is unique due to its combination of photochemical and polymerizable functionalities. This dual functionality allows it to be used in a wide range of applications, from materials science to photochemistry, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
171564-43-5 |
|---|---|
Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-prop-2-enoyloxyethyl anthracene-9-carboxylate |
InChI |
InChI=1S/C20H16O4/c1-2-18(21)23-11-12-24-20(22)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h2-10,13H,1,11-12H2 |
InChI Key |
QTDGFNMINWUSKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


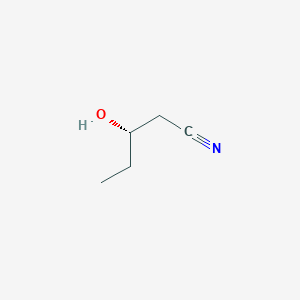
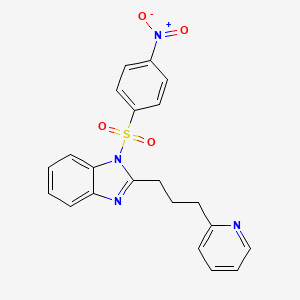
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)
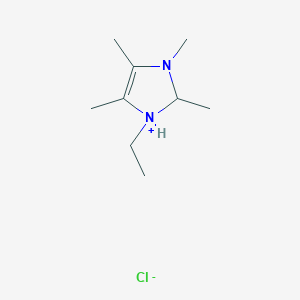
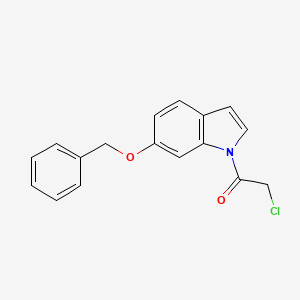
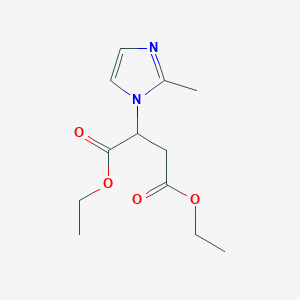


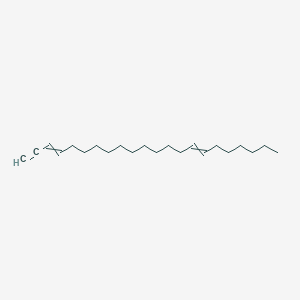
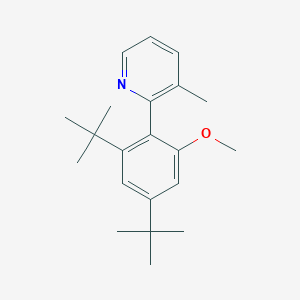
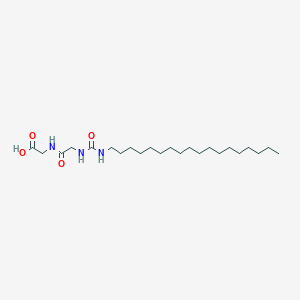
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
